molecular formula C30H48O2 B12321547 17-[4-(3,3-Dimethyloxiran-2-yl)but-1-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

17-[4-(3,3-Dimethyloxiran-2-yl)but-1-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

Cat. No.: B12321547
M. Wt: 440.7 g/mol
InChI Key: HKRMRIDUAZDXGO-UHFFFAOYSA-N
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Description

The compound 17-[4-(3,3-Dimethyloxiran-2-yl)but-1-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one is a complex organic molecule with a unique structure. This compound features a cyclopenta[a]phenanthrene core, which is a polycyclic aromatic hydrocarbon, and an oxirane (epoxide) group attached to a butenyl side chain. The presence of multiple methyl groups and the oxirane ring contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-[4-(3,3-Dimethyloxiran-2-yl)but-1-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one One common approach is to start with a suitable steroid precursor and perform a series of functional group transformations, including oxidation, reduction, and epoxidation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

17-[4-(3,3-Dimethyloxiran-2-yl)but-1-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane ring can yield diols, while substitution reactions can introduce various functional groups .

Scientific Research Applications

17-[4-(3,3-Dimethyloxiran-2-yl)but-1-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one: has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 17-[4-(3,3-Dimethyloxiran-2-yl)but-1-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring is particularly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 17-[4-(3,3-Dimethyloxiran-2-yl)but-1-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one lies in its specific structural features, including the combination of a cyclopenta[a]phenanthrene core and an oxirane ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C30H48O2

Molecular Weight

440.7 g/mol

IUPAC Name

17-[4-(3,3-dimethyloxiran-2-yl)but-1-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C30H48O2/c1-19(9-12-25-27(4,5)32-25)20-13-17-29(7)21(20)10-11-23-28(6)16-15-24(31)26(2,3)22(28)14-18-30(23,29)8/h20-23,25H,1,9-18H2,2-8H3

InChI Key

HKRMRIDUAZDXGO-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC4C(=C)CCC5C(O5)(C)C)C)C)C

Origin of Product

United States

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